molecular formula C12H18N2O3 B12718503 Secobarbital, (1-methyl-d3)- CAS No. 1246818-38-1

Secobarbital, (1-methyl-d3)-

Cat. No.: B12718503
CAS No.: 1246818-38-1
M. Wt: 241.30 g/mol
InChI Key: KQPKPCNLIDLUMF-HPRDVNIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Secobarbital is synthesized through a series of chemical reactions involving the condensation of urea with malonic acid derivatives, followed by alkylation and cyclization . The key steps include:

    Condensation: Urea reacts with diethyl malonate in the presence of sodium ethoxide to form barbituric acid.

    Alkylation: Barbituric acid is then alkylated with 1-methylbutyl bromide and allyl bromide to introduce the desired substituents.

    Cyclization: The alkylated product undergoes cyclization to form secobarbital.

Industrial Production Methods

Industrial production of secobarbital involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Secobarbital undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

1246818-38-1

Molecular Formula

C12H18N2O3

Molecular Weight

241.30 g/mol

IUPAC Name

5-prop-2-enyl-5-(1,1,1-trideuteriopentan-2-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i3D3

InChI Key

KQPKPCNLIDLUMF-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)C1(C(=O)NC(=O)NC1=O)CC=C

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C

Origin of Product

United States

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